molecular formula C11H11NO3 B8463719 3-(4-Cyanophenoxy)propanoic acid, methyl ester

3-(4-Cyanophenoxy)propanoic acid, methyl ester

Cat. No. B8463719
M. Wt: 205.21 g/mol
InChI Key: ZHXQUKKLPQMFOX-UHFFFAOYSA-N
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Patent
US07872021B2

Procedure details

A solution of 3.80 g (19.9 mmol) of 3-(4-cyanophenoxy)propanoic acid in 10 ml of methanol is cooled by an ice bath. 3 ml (40 mmol) of thionyl chloride are added drop by drop and then the reaction medium is agitated with solvent reflux for 2 hours. The reaction mixture is then concentrated under reduced pressure and the evaporation residue is purified by silica column chromatography eluting with the help of a dichloromethane/methanol mixture (99/1; v/v). The expected product is obtained in the form of a white solid with a yield of 79%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].S(Cl)(Cl)=O.[CH3:19]O>>[C:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][CH2:9][C:10]([O:12][CH3:19])=[O:11])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCCC(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is agitated with solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the evaporation residue is purified by silica column chromatography
WASH
Type
WASH
Details
eluting with the help of a dichloromethane/methanol mixture (99/1; v/v)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCC(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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